Lorcaserin sulfamate

説明

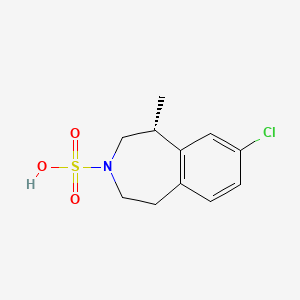

Structure

3D Structure

特性

IUPAC Name |

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUNJIOOIHWHGQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361572-46-4 | |

| Record name | Lorcaserin sulfamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN SULFAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Pharmacological Characterization of Lorcaserin and Its Sulfamate Metabolite

Serotonin (B10506) Receptor System Interactions

Selective 5-HT2C Receptor Agonism of Lorcaserin (B1675133)

Lorcaserin demonstrates a high affinity and selectivity for the human 5-HT2C receptor. nih.govelsevier.es It acts as an agonist at these receptors, which are predominantly located in the central nervous system, particularly in regions like the hypothalamus that are involved in regulating appetite. tandfonline.comnih.gov By activating 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the hypothalamus, lorcaserin is believed to decrease food consumption and promote a feeling of fullness. drugbank.comwvu.edu Studies have shown that lorcaserin is a full agonist at the human 5-HT2C receptor. nih.gov The activation of these receptors initiates a cascade of intracellular events that ultimately leads to a reduction in food intake. nih.gov

The major circulating metabolite of lorcaserin is lorcaserin sulfamate (B1201201) (M1). drugbank.comwvu.edumedicaldialogues.in However, this metabolite is considered pharmacologically inactive at serotonin receptors. wvu.edunih.gov Another significant metabolite found in urine is N-carbamoyl glucuronide lorcaserin (M5), which is also inactive. drugbank.comwvu.edumedicaldialogues.in

Receptor Subtype Selectivity Profiles: Comparative Agonist Activity at 5-HT2A and 5-HT2B Receptors

A critical aspect of lorcaserin's pharmacological profile is its selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptor subtypes. elsevier.estandfonline.com Activation of 5-HT2A receptors has been associated with hallucinogenic effects, while agonism at 5-HT2B receptors has been linked to cardiac valvulopathy. wikipedia.org

Functional assays have demonstrated that lorcaserin has a significantly higher functional selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. tandfonline.comtandfonline.com Specifically, lorcaserin exhibits approximately 15- to 18-fold greater selectivity for 5-HT2C over 5-HT2A receptors and around 100- to 104-fold selectivity over 5-HT2B receptors. tandfonline.comnih.govtandfonline.com While lorcaserin is a full agonist at 5-HT2C receptors, it acts as a partial agonist at 5-HT2A receptors. europa.eu This selectivity profile is crucial for minimizing the potential for the adverse effects associated with the activation of 5-HT2A and 5-HT2B receptors at therapeutic doses. elsevier.esfda.gov

Table 1: Lorcaserin Receptor Selectivity

| Receptor Subtype | Functional Selectivity (fold-difference vs. 5-HT2C) | Agonist Activity | Reference |

|---|---|---|---|

| 5-HT2A | ~15-18x lower | Partial agonist | nih.govtandfonline.com |

| 5-HT2B | ~100-104x lower | Full agonist (moderate potency) | nih.govtandfonline.comresearchgate.net |

Structural Basis of 5-HT2C Receptor Selectivity

The selective binding of lorcaserin to the 5-HT2C receptor is determined by specific structural features of both the ligand and the receptor.

The crystal structure of the 5-HT2C receptor in complex with agonists like lorcaserin has provided insights into the molecular interactions that govern binding and activation. bmbreports.org The active state of the 5-HT2C receptor is stabilized by a network of hydrogen bonds in the second intracellular loop (ICL2) region of the receptor. bmbreports.org These interactions facilitate the binding of the Gαq protein's α5 helix to the receptor, leading to its activation. bmbreports.org

Research has identified specific amino acid residues within the 5-HT2 receptor subtypes that are critical for determining ligand selectivity. One such key determinant for the selectivity of certain ligands, including lorcaserin, is the residue at position 5.42 (using the Ballesteros-Weinstein numbering scheme). nih.govshanghaitech.edu.cn In the 5-HT2C receptor, this position is occupied by a glycine (B1666218) residue (G218^5.42). nih.govshanghaitech.edu.cn The smaller size of the glycine at this position in 5-HT2C compared to a serine in 5-HT2A appears to be a major factor contributing to the selective binding of ligands like lorcaserin. nih.gov

Intracellular Signaling Cascade Modulation

Activation of the 5-HT2C receptor by an agonist like lorcaserin initiates a cascade of intracellular signaling events. These G-protein coupled receptors are primarily coupled to the Gαq/11 signaling pathway. wikipedia.orgpatsnap.com

Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). patsnap.com These signaling molecules then modulate various cellular responses. patsnap.com

Furthermore, studies have investigated the signaling pathways activated by lorcaserin in cells expressing human 5-HT2C receptors. These studies have examined pathways including PLC, phospholipase A2 (PLA2), and the extracellular signal-regulated kinase (ERK) pathway. nih.gov Interestingly, research has also shown that lorcaserin can inhibit glucose-stimulated insulin (B600854) secretion in pancreatic β-cells by coupling to PTX-sensitive Gαi/o proteins, which reduces intracellular cAMP levels and calcium influx. nih.gov This suggests that the intracellular signaling modulated by lorcaserin can be complex and tissue-specific. The activation of 5-HT2C receptors can also influence the release of other neurotransmitters, such as dopamine (B1211576). patsnap.com

Activation of Pro-opiomelanocortin (POMC) Neurons in the Hypothalamus

The mechanism of action of lorcaserin is centered in the central nervous system, specifically within the hypothalamus. nih.gov Lorcaserin functions as a selective agonist for the serotonin 2C (5-HT2C) receptor. drugbank.comwikipedia.org These 5-HT2C receptors are densely expressed on pro-opiomelanocortin (POMC) neurons located in the arcuate nucleus of the hypothalamus. nih.govjneurosci.orgtmc.edu

By binding to and activating these 5-HT2C receptors, lorcaserin stimulates the activity of POMC neurons. nih.govdrugbank.comqu.edu.qaclinmedjournals.org This activation is a critical step in mediating the compound's effects on appetite and energy balance. tmc.eduusda.govtandfonline.com The anorexigenic (appetite-suppressing) effects of lorcaserin are largely dependent on the activation of this specific neuronal population. jneurosci.orgtandfonline.com Studies have shown that the re-expression of 5-HT2C receptors solely in POMC neurons is sufficient to normalize hyperphagia and obesity in mouse models lacking these receptors, highlighting the crucial role of this interaction. jneurosci.orgtmc.edu

Release of Alpha-Melanocyte-Stimulating Hormone (alpha-MSH)

The stimulation of hypothalamic POMC neurons by lorcaserin initiates a downstream signaling cascade. nih.govtaylorandfrancis.com Activated POMC neurons process their precursor polypeptide, pro-opiomelanocortin, which is then cleaved into several smaller, active peptides. nih.govnih.gov Among these is alpha-melanocyte-stimulating hormone (α-MSH). drugbank.comnih.gov

The activation of POMC neurons leads directly to the release of α-MSH. nih.govqu.edu.qataylorandfrancis.com This peptide hormone is a key mediator in the central regulation of energy homeostasis. nih.govbioscientifica.com The release of α-MSH from POMC nerve terminals is a pivotal event that connects the initial serotonergic signal from lorcaserin to the broader melanocortin system, which governs food intake and energy expenditure. nih.govtaylorandfrancis.com

Interaction with Melanocortin-4 Receptors

Once released, α-MSH acts as an agonist for melanocortin receptors. taylorandfrancis.comnih.gov Specifically, it binds to and activates melanocortin-4 receptors (MC4R), which are expressed on second-order neurons in downstream brain regions such as the paraventricular nucleus of the hypothalamus. nih.govnih.govbioscientifica.com The binding of α-MSH to MC4R is the final step in this primary signaling pathway, resulting in reduced food intake and a feeling of satiety. drugbank.comnih.govbioscientifica.com

The integrity of this pathway is essential for lorcaserin's function. ucl.ac.uk Research has demonstrated that the anorectic effects of lorcaserin are dependent on a functional melanocortin system, as the drug's ability to reduce food intake is negated in the absence of functional MC4Rs. ucl.ac.uknih.govbiorxiv.org This confirms that lorcaserin exerts its influence on appetite through the sequential activation of 5-HT2C receptors on POMC neurons, the release of α-MSH, and the subsequent stimulation of MC4Rs. nih.govdrugbank.comqu.edu.qa

Interactions with Other Neurotransmitter Systems and Transporters

Dopamine Transporter Inhibition Potential

In vitro studies have evaluated lorcaserin's potential to interact with various neurotransmitter transporters. Research indicates that lorcaserin is a weak inhibitor of the dopamine transporter. psu.edufda.gov One study reported an IC50 value (the concentration required to inhibit 50% of transporter activity) of 12,000 nM, while another reported it as 33,000 nM. psu.edufda.gov These high values suggest a low affinity and weak inhibitory effect at typical therapeutic concentrations. psu.edu However, it has been noted that accumulation of lorcaserin in the brain could potentially be sufficient to produce some effect on the dopaminergic system with repeated administration. fda.gov

| Neurotransmitter Transporter | Lorcaserin IC50 (nM) | Reference |

|---|---|---|

| Dopamine Transporter | 12,000 to 33,000 | psu.edu, fda.gov |

| Serotonin Transporter | 1400 | psu.edu |

| Norepinephrine Transporter | 2500 | psu.edu |

Other Serotonin Receptor Subtypes and Transporters

Lorcaserin is characterized by its selectivity for the 5-HT2C receptor subtype. wikipedia.orgnih.gov Its binding affinity and functional potency are significantly greater for the 5-HT2C receptor compared to the closely related 5-HT2A and 5-HT2B receptor subtypes. wikipedia.orgfda.gov In vitro testing demonstrated that lorcaserin's affinity for the 5-HT2C receptor is approximately 17 times greater than for the 5-HT2A receptor and 100 times greater than for the 5-HT2B receptor. wikipedia.org This selectivity is a key feature of its pharmacological profile. nih.gov

However, this selectivity is dose-dependent. nih.gov At doses exceeding the therapeutic range, lorcaserin can begin to exert agonist activity at other serotonin receptors, particularly the 5-HT2A receptor. wikipedia.orgnih.govresearchgate.net

Regarding neurotransmitter transporters, lorcaserin does not significantly compete for binding at the serotonin transporter site at therapeutic concentrations. psu.eduwvu.edu Studies show it is a weak inhibitor of serotonin uptake, with a reported IC50 value of 1400 nM. psu.edu

| Serotonin Receptor Subtype | EC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|

| 5-HT2C | 39 | 13 | wikipedia.org, fda.gov, rxlist.com |

| 5-HT2A | 553 | 92 | wikipedia.org, fda.gov, rxlist.com |

| 5-HT2B | 2380 | 147 | wikipedia.org, fda.gov, rxlist.com |

Metabolic Pathways and Pharmacokinetic Profiles in Preclinical Models

Biotransformation of Lorcaserin (B1675133) to Lorcaserin Sulfamate (B1201201) (M1)

The transformation of the parent drug, lorcaserin, into its primary circulating metabolite, lorcaserin sulfamate (M1), is a critical step in its metabolic pathway. This process is not reliant on a single enzymatic reaction but rather involves a concert of metabolic systems, primarily within the liver.

Hepatic Metabolism Pathways: Role of Multiple Enzymatic Systems

The liver is the principal site of lorcaserin metabolism, where it undergoes extensive biotransformation through multiple enzymatic pathways. wvu.edufda.gov This broad metabolic capacity ensures the efficient processing of the drug. The metabolism of lorcaserin is qualitatively similar across various species, including mice, rats, monkeys, and humans, highlighting a conserved metabolic route. europa.eu In rats, following oral administration, lorcaserin is rapidly absorbed and metabolized. tandfonline.comtandfonline.com Studies have demonstrated that multiple sulfotransferases are responsible for the formation of this compound (M1). europa.eu This extensive metabolism is evidenced by the fact that the parent drug accounts for only a small fraction (1% to 6%) of the total radioactivity in plasma after administration of radiolabeled lorcaserin. europa.eu

Involvement of Cytochrome P450 (CYP) Enzymes and Flavin-Containing Monooxygenases (FMO)

While direct conjugation is a key pathway, oxidative metabolism also plays a role in the biotransformation of lorcaserin. This is mediated by the cytochrome P450 (CYP) superfamily of enzymes and flavin-containing monooxygenases (FMOs). nih.govnih.gov In vitro studies using human liver microsomes and recombinant enzymes have identified several CYP isoenzymes involved in the oxidative metabolism of lorcaserin, including CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov Additionally, FMO1 has been identified as a major enzyme involved in the formation of N-hydroxylorcaserin, one of the primary oxidative metabolites. nih.gov The involvement of multiple enzymes suggests a low probability of significant drug-drug interactions mediated by the inhibition of a single metabolic pathway. nih.govnih.gov

Direct Conjugation Processes

A significant route for the metabolism of lorcaserin involves direct conjugation, bypassing initial oxidative steps. fda.gov The formation of this compound (M1) is a prime example of this pathway, where lorcaserin is directly conjugated. fda.gov This direct sulfation is a crucial step in its metabolism. Similarly, another major metabolite, N-carbamoyl glucuronide lorcaserin (M5), is formed through direct conjugation involving N-carbamoylation followed by glucuronidation. researchgate.net

Characterization of Major and Minor Metabolites

The metabolic processes of lorcaserin result in the formation of several metabolites, with two standing out due to their prevalence in circulation and excretion.

This compound (M1) as the Primary Circulating Metabolite

Across preclinical species, including rats, mice, and monkeys, as well as in humans, this compound (M1) is consistently identified as the major circulating metabolite in plasma. wvu.edufda.goveuropa.eunih.govdrugbank.comhyphadiscovery.com The peak plasma concentration (Cmax) of M1 can exceed that of the parent drug, lorcaserin, by one to five-fold. nih.govmedscape.com Despite its high concentration in the bloodstream, M1 is considered pharmacologically inactive at serotonin (B10506) receptors. wvu.eduresearchgate.net In radiolabeled studies, the sulfamate metabolite accounted for 38% of the radioactivity in the blood. tandfonline.comtandfonline.com

N-Carbamoyl Glucuronide Lorcaserin (M5) as the Primary Urinary Metabolite

While M1 dominates in the plasma, the primary metabolite found in urine is N-carbamoyl glucuronide lorcaserin (M5). wvu.edufda.goveuropa.eunih.govdrugbank.comhyphadiscovery.com This metabolite is the result of a direct conjugation pathway. researchgate.net In humans and monkeys, M5 is the major excreted metabolite, highlighting the importance of this clearance pathway. europa.eu Although M1 is the main circulating metabolite, it is only a minor component in urine, accounting for approximately 3% of the administered dose. wvu.edufda.gov Like M1, the M5 metabolite is also pharmacologically inactive. wvu.eduresearchgate.net The primary route of elimination for lorcaserin and its metabolites is through urinary excretion, which accounts for up to 92.3% of the total administered dose in humans. fda.goveuropa.eutandfonline.comtandfonline.com

Identification of Other Oxidative and Conjugated Metabolites (e.g., N-hydroxy, 1-hydroxy, 7-hydroxy, sulfate, glucuronide conjugates)

The metabolism of lorcaserin is extensive and involves multiple enzymatic pathways in preclinical species, resulting in a variety of oxidative and conjugated metabolites. researchgate.netwvu.edu The primary circulating metabolite is this compound (M1). fda.goveuropa.eu However, numerous other metabolites have been identified through in vitro and in vivo studies.

The second most prominent metabolite, particularly in urine, is the N-carbamoyl glucuronide conjugate of lorcaserin (M5). fda.gov In vitro studies using human liver microsomes identified seven distinct metabolites. fda.gov All metabolites found in human liver microsomes were also observed in microsomes from preclinical species, including rats and monkeys, indicating that the metabolic pathways are qualitatively similar across species. fda.goveuropa.eu

Oxidative metabolism, mediated by cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzymes, generates several primary oxidative metabolites. nih.gov These include N-hydroxylorcaserin, 7-hydroxylorcaserin, 5-hydroxylorcaserin, and 1-hydroxylorcaserin. nih.gov Following oxidation, these intermediates can undergo further conjugation.

A comprehensive list of identified minor metabolites includes:

M3: N-hydroxy-lorcaserin fda.gov

M4: 1-hydroxy-lorcaserin fda.gov

M10: Sulfate of 7-hydroxy-lorcaserin fda.gov

M11: O-glucuronide of 7-hydroxy-lorcaserin fda.gov

Other glucuronide conjugates such as M8, M9, M12, M13, M14, M15, and M16 have also been characterized. fda.gov

This diversity of pathways suggests a low probability of drug-drug interactions resulting from the inhibition of a single metabolic enzyme. nih.govnih.gov

Table 1: Identified Metabolites of Lorcaserin in Preclinical Studies

| Metabolite ID | Chemical Name/Description | Pathway |

| M1 | This compound | Sulfation (Direct Conjugation) |

| M5 | N-carbamoyl glucuronide lorcaserin | Glucuronidation (Direct Conjugation) |

| M3 | N-hydroxy-lorcaserin | Oxidation |

| M4 | 1-hydroxy-lorcaserin | Oxidation |

| 5-hydroxy-lorcaserin | Oxidation | |

| 7-hydroxy-lorcaserin | Oxidation | |

| M10 | Sulfate of 7-hydroxy-lorcaserin | Oxidation followed by Sulfation |

| M11 | O-glucuronide of 7-hydroxy-lorcaserin | Oxidation followed by Glucuronidation |

Distribution Studies in Animal Models

Plasma and Brain Tissue Concentration Profiles

Following oral administration in preclinical models, lorcaserin is rapidly absorbed and distributed to tissues. europa.eu Studies in mice, rats, and monkeys demonstrate that lorcaserin preferentially partitions to the brain. fda.gov The brain-to-plasma concentration ratio is a key indicator of this distribution. In male Sprague-Dawley rats, brain exposure was found to be approximately 11 to 30 times greater than plasma exposure. fda.gov

Under steady-state conditions, the brain-to-plasma ratios were consistently high across rodent species, though comparatively lower in monkeys. europa.eu

Table 2: Lorcaserin Brain-to-Plasma Concentration Ratios in Preclinical Models

| Species | Brain-to-Plasma Ratio | Source(s) |

| Mice | ~26 | europa.eu |

| Male Rats | ~24 | europa.eueisai.com |

| Female Rats | ~22 | europa.eu |

| Monkeys | ~10 | fda.goveuropa.eu |

The major circulating metabolite, this compound (M1), was also detected in the plasma of mice, rats, and monkeys, demonstrating that toxicology species were exposed to this metabolite in safety studies. europa.eu

Central Nervous System (CNS) Penetration and Accumulation

Lorcaserin demonstrates significant penetration into the Central Nervous System (CNS). wvu.edu This was observed rapidly after administration in animal models, with CNS exposure detected at the first measurement time points: 0.25 hours in mice and rats, and 1.0 hour in monkeys. europa.eu The high brain-to-plasma concentration ratios confirm that the compound readily crosses the blood-brain barrier. fda.goveuropa.eu Studies in adult zebrafish also confirmed high brain permeability, which correlated well with findings in mammals. researchgate.net

Elimination Kinetics and Routes in Preclinical Species

The elimination of lorcaserin is primarily driven by extensive hepatic metabolism, with the resulting metabolites cleared mainly through renal excretion. wvu.edueuropa.eudrugbank.com The elimination half-life of the parent compound is approximately 11 hours. nih.govwikipedia.org

The primary route of excretion for lorcaserin and its metabolites is via the urine. nih.gov In humans, a profile considered qualitatively similar to preclinical species, approximately 92% of an administered dose is recovered in the urine, with a minor fraction (~2.2%) eliminated in the feces. wvu.edunih.govdrugbank.com The main metabolite excreted in urine is the N-carbamoyl glucuronide of lorcaserin (M5). wvu.edudrugbank.com In contrast, the major circulating metabolite, this compound (M1), constitutes only a minor portion of the metabolites found in urine. wvu.edu

Table 3: Elimination Parameters of Lorcaserin

| Parameter | Value/Description | Source(s) |

| Primary Elimination Pathway | Hepatic Metabolism | wvu.edueuropa.eudrugbank.com |

| Elimination Half-Life (t½) | ~11 hours | nih.govwikipedia.org |

| Primary Excretion Route | Renal (Urine) | wvu.edunih.gov |

| Urinary Excretion | ~92% | wvu.edunih.govdrugbank.com |

| Fecal Excretion | ~2.2% | wvu.edunih.govdrugbank.com |

| Major Urinary Metabolite | N-carbamoyl glucuronide lorcaserin (M5) | wvu.edudrugbank.com |

Synthetic Chemistry and Impurity Profiling of Lorcaserin and Its Sulfamate

Advanced Synthetic Methodologies for Lorcaserin (B1675133) Hydrochloride

The synthesis of the active pharmaceutical ingredient (R)-lorcaserin hydrochloride is a multi-faceted process, with various routes developed to ensure high purity, yield, and enantioselectivity. These methodologies are crucial for both laboratory-scale synthesis and industrial production.

Several synthetic strategies for lorcaserin hydrochloride have been reported, each with distinct advantages and challenges. Research indicates that at least four different schemes have been explored for its synthesis. researchgate.netnih.govchemicalbook.com

One prominent and scalable method is a six-step synthesis that begins with 2-(4-chlorophenyl)ethanamine. researchgate.netacs.org The key stages of this process include:

N-protection: The primary amine is protected using di-tert-butyl dicarbonate.

N-alkylation: The protected amine is alkylated with allyl bromide.

Deprotection: The protecting group is removed.

Intramolecular Friedel-Crafts Alkylation: The molecule is cyclized to form the core benzazepine structure.

Chiral Resolution: The racemic mixture is resolved using L-(+)-tartaric acid to isolate the desired (R)-enantiomer. researchgate.netacs.org

Salification: The final step involves forming the hydrochloride salt.

Another innovative, two-step process starts from 2-(4-chlorophenyl)ethanol. nih.gov This route involves forming bromide or tosylate derivatives, which are then reacted with allylamine (B125299) under neat (solvent-free) conditions. The resulting intermediate, N-(4-chlorophenethyl)allylammonium chloride, is cyclized using a Lewis acid like aluminum or zinc chloride to yield racemic lorcaserin. nih.gov

A third approach utilizes 3-chlorostyrene (B1584043) oxide as the starting material, employing hydrolytic kinetic resolution to introduce the necessary chirality early in the synthesis. rsc.orgresearchgate.net Yet another method involves the acylation of enantiomerically pure (R)-2-(3-chlorophenyl)propan-1-amine with chloroacetyl chloride, followed by reduction and cyclization to yield enantiopure lorcaserin. researchgate.net

Table 1: Comparison of Selected Lorcaserin Synthesis Schemes

| Scheme | Starting Material | Key Steps | Reported Overall Yield | Reported Purity/Enantioselectivity | Reference(s) |

|---|---|---|---|---|---|

| Six-Step Route | 2-(4-chlorophenyl)ethanamine | N-protection, N-alkylation, Deprotection, Friedel-Crafts cyclization, Chiral resolution | 23.1% | 99.9% purity, >99.8% ee | acs.orgresearchgate.net |

| Two-Step Route | 2-(4-chlorophenyl)ethanol | Formation of bromide/tosylate, Reaction with allylamine, Lewis acid-catalyzed cyclization | Not specified | Racemic product requires resolution | nih.gov |

| HKR Route | 3-Chlorostyrene oxide | Hydrolytic Kinetic Resolution (HKR), Multi-step conversion | Not specified | Enantioselective | rsc.orgresearchgate.net |

| Chiral Amine Route | (R)-2-(3-chlorophenyl)propan-1-amine | Acylation, Borane reduction, Aluminum chloride-catalyzed cyclization | Not specified | Enantiopure product | researchgate.net |

For industrial manufacturing, synthetic routes must be efficient, cost-effective, and reproducible on a large scale. The six-step synthesis has been highlighted as a convenient and economical procedure remarkably applicable for scale-up production. researchgate.netacs.orgresearchgate.net Its favorability is due to achieving a high yield (reported as high as 92.3% in one review) and purity (99.8%). nih.gov

The therapeutic activity of lorcaserin resides in the (R)-enantiomer. europa.eu Therefore, controlling the chiral purity is paramount.

A widely used method for achieving high enantiomeric purity is chiral resolution . The six-step synthesis effectively employs L-(+)-tartaric acid to separate the (R)- and (S)-enantiomers, yielding the (R)-lorcaserin with an excellent enantiomeric excess (ee) of over 99.8%. acs.orgresearchgate.net

More advanced enantioselective synthesis strategies aim to create only the desired enantiomer from the start, avoiding the need for resolution and the loss of 50% of the material.

Hydrolytic Kinetic Resolution (HKR): A synthesis starting from 3-chlorostyrene oxide uses HKR as the key chirality-inducing step. rsc.orgresearchgate.net

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of a 1-methylene-tetrahydro-benzo[d]azepin-2-one intermediate has been developed to efficiently synthesize the chiral core of lorcaserin with up to 99% yield and 99% ee. researchgate.net This catalytic method is highly attractive for its efficiency and mild reaction conditions. researchgate.net

Control of enantiomeric purity is a critical quality attribute, and the drug substance specifications include strict limits on the presence of the (S)-enantiomer impurity. europa.eu

Structural Analogs and Derivatives for Structure-Activity Relationship (SAR) Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how a molecule's structure correlates with its biological activity. For lorcaserin, SAR studies were crucial in identifying a selective 5-HT2C receptor agonist while minimizing activity at related 5-HT2A and 5-HT2B receptors. europa.eu

Extensive SAR studies on the 3-benzazepine skeleton revealed key structural requirements for potency and selectivity. psu.edu

The chloro substituent at the C-8 position was found to be critical for both selectivity and potency.

A methyl group at the C-1 position was shown to increase selectivity for the 5-HT2C receptor over the 5-HT2A receptor. psu.edu

Researchers have synthesized and evaluated numerous structural analogs and derivatives to refine these findings. Besides the benzazepine scaffold of lorcaserin, other chemical series have been explored for 5-HT2C agonist activity, such as 2-phenylcyclopropylmethylamine derivatives. researchgate.net These studies help in designing new chemical entities with potentially improved pharmacological profiles.

Table 2: Examples of Lorcaserin and Related Structural Analogs for SAR

| Compound Name | Scaffold | Key Structural Features | Purpose of Study | Reference(s) |

|---|---|---|---|---|

| Lorcaserin | 3-Benzazepine | (R)-1-methyl, 8-chloro substitution | FDA-approved 5-HT2C agonist benchmark | psu.eduresearchgate.net |

| Vabicaserin | Fused Tricyclic | Different heterocyclic core | Investigated as a 5-HT2C agonist | researchgate.net |

| 2-Phenylcyclopropylmethylamine Analogs | Phenylcyclopropylamine | Alternative scaffold to benzazepine | Exploration of novel selective 5-HT2C agonists | researchgate.net |

Impurity Identification and Characterization of Lorcaserin Sulfamate (B1201201) and Related Compounds

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. For lorcaserin, this includes understanding impurities arising from the synthesis of the drug substance and the characterization of its major metabolite, lorcaserin sulfamate. This compound (M1) is the major circulating metabolite of lorcaserin in humans. europa.eunih.gov It is formed through hepatic metabolism and, along with other metabolites, is primarily excreted in the urine. nih.gov While the metabolite itself exerts no pharmacological activity at serotonin (B10506) receptors, its characterization is essential. nih.gov

Process-related impurities in lorcaserin can originate from starting materials, intermediates, or side reactions during synthesis. Stability studies also identify degradation products.

Key identified impurities include:

Enantiomeric Impurity: The (S)-enantiomer of lorcaserin is a low-level impurity whose presence is strictly controlled in the final drug substance. europa.eu

Isomeric Impurities: Positional isomers, such as the Lorcaserin 5-Methyl Isomer , can potentially form during the Friedel-Crafts cyclization step if the reaction is not perfectly regioselective. axios-research.com

N-Oxide Impurity: Lorcaserin N-Oxide is an oxidation-related impurity. axios-research.comallmpus.com N-oxidation can occur during synthesis if oxidizing agents are present or as a degradation product upon storage, particularly in the presence of trace metals or reactive oxygen species. ijmca.comresearchgate.net

Lactam Impurities: Lorcaserin Impurity D is a lactam derivative, which could potentially form from the oxidation of the benzazepine ring. axios-research.com

Other identified impurities include the Dechloro Impurity , which lacks the critical chlorine atom, and Lorcaserin Impurity C , an N-acetyl derivative. axios-research.comallmpus.com The identification, characterization, and control of these impurities are vital to ensure the quality and consistency of the final drug product.

Table 3: Selected Process-Related Impurities of Lorcaserin

| Impurity Name | Chemical Name/Type | Molecular Formula | Potential Origin | Reference(s) |

|---|---|---|---|---|

| (S)-Lorcaserin | Enantiomer | C₁₁H₁₄ClN | Incomplete chiral resolution or racemization | europa.eu |

| Lorcaserin N-Oxide | N-Oxide derivative | C₁₁H₁₄ClNO | Oxidation side reaction or degradation | axios-research.comallmpus.com |

| Lorcaserin 5-Methyl Isomer | Positional Isomer | C₁₁H₁₄ClN | Side reaction during cyclization | axios-research.com |

| Lorcaserin Impurity C | N-Acetyl derivative | C₁₃H₁₆ClNO | Acetylation side reaction | axios-research.com |

| Lorcaserin Impurity D | Lactam derivative | C₁₁H₁₄ClNO₂ | Oxidation of the benzazepine ring | axios-research.com |

| Dechloro Impurity | Dechlorinated analog | C₁₁H₁₅N | Impurity in starting material or dehalogenation | allmpus.com |

Degradation Products and Stability Considerations

The stability of a drug substance is a critical quality attribute that can affect its purity, potency, and safety. Extensive studies have been conducted to characterize the stability profile of lorcaserin and to identify potential degradation products that may form under various stress conditions.

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. google.com Such studies have been performed on lorcaserin by subjecting it to acid, base, oxidative, thermal, and photolytic stress. researchgate.netresearchgate.net In one study, significant degradation was observed only under oxidative stress conditions, while the compound remained stable in all other tested conditions. researchgate.net Another study reported that lorcaserin hydrochloride experienced more notable degradation under alkaline and acidic conditions. nih.gov Generally, degradation values between 5% and 20% are considered acceptable for the validation of chromatographic assays. nih.gov

The major circulating metabolite of lorcaserin is this compound (also known as M1). nih.govdrugbank.comtandfonline.com This metabolite is formed through the direct conjugation of lorcaserin and is considered to be pharmacologically inactive. nih.goveuropa.eufederalregister.gov Considering its kinetic parameters of formation, high affinity for plasma protein binding, and stability, the potential for lorcaserin N-sulfamate to cause toxicological effects is considered remote in a normal patient population. researchgate.netresearchgate.net

Several potential degradation products of lorcaserin have been investigated. One such product, N-formyl lorcaserin, was identified and assessed for toxicologic potential; it was found to be negative for mutagenicity. europa.eu Another potential degradation product, N-nitroso-lorcaserin, was predicted to be mutagenic based on analysis, but it was not detected in plasma, liver, or mammary tissue samples during animal studies. researchgate.net

The tables below summarize the findings from stability and degradation studies.

Table 1: Summary of Forced Degradation Studies on Lorcaserin Hydrochloride

This table outlines the conditions and results of forced degradation studies performed on lorcaserin hydrochloride to assess its stability.

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 5N HCl, reflux at 80°C for 24h | Degradation observed | federalregister.gov |

| Base Hydrolysis | 5N NaOH, reflux at 80°C for 24h | Degradation observed | federalregister.gov |

| Oxidative | 30% H₂O₂, room temperature for 24h | Significant degradation | researchgate.netfederalregister.gov |

| Thermal | Reflux at 80°C for 48h (in water) | Stable | federalregister.gov |

| Photolytic | Exposure to UV light | Stable | researchgate.net |

Table 2: Identified and Potential Degradation Products of Lorcaserin

This table lists the degradation products of lorcaserin that have been identified or investigated through stability and metabolic studies.

| Degradation Product | Context of Identification | Notes | Reference |

| N-formyl lorcaserin | Possible degradation product and metabolite (M24) | Found to be negative for mutagenicity. | europa.eu |

| N-nitroso-lorcaserin | Potential degradation product | Predicted to be mutagenic but was not detected in subsequent animal tissue analysis. | researchgate.net |

Advanced Analytical Methodologies for Lorcaserin Sulfamate Research

Quantitative Determination in Biological Matrices of Animal Models

The analysis of lorcaserin (B1675133) and by extension, its primary metabolite lorcaserin sulfamate (B1201201), in biological matrices from animal studies is fundamental to understanding its pharmacokinetic profile. researchgate.netijpsonline.com To achieve the required sensitivity and selectivity, researchers rely on advanced chromatographic techniques.

UPLC-MS/MS has emerged as a preferred method for the rapid and sensitive quantification of lorcaserin in biological samples due to its short analysis time and high efficiency. researchgate.net A validated UPLC-MS/MS assay has been successfully developed for the determination of lorcaserin in rat plasma and brain tissue, which is directly relevant for monitoring the N-sulfamate metabolite that circulates in the blood. researchgate.net

This method typically involves protein precipitation to extract the analyte from the plasma or tissue homogenate. nih.gov Chromatographic separation is achieved on a sub-2 µm particle column, which enables high-resolution separation in a short timeframe. Detection by tandem mass spectrometry is performed using a positive electrospray ionization (ESI) source in the multiple-reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

A representative UPLC-MS/MS method for lorcaserin analysis in rat biological samples is summarized below. researchgate.netnih.gov

| Parameter | Details |

| Instrumentation | Ultra Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer |

| Column | Acquity BEH™ C18 (50 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile (B52724)–10 mM ammonium (B1175870) acetate (B1210297)–formic acid (85:15:0.1, v/v/v) |

| Flow Rate | 0.25 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transitions | Lorcaserin: m/z 195.99 > 143.91; Carbamazepine (IS): m/z 237.00 > 178.97 |

| Linearity Range | Plasma: 1.08–500 ng/mL; Brain Tissue: 3.07–500 ng/mL |

This interactive table summarizes the key parameters of a validated UPLC-MS/MS method for lorcaserin quantification.

The validation of this method demonstrated excellent linearity, accuracy, and precision, confirming its reliability for pharmacokinetic studies in animal models. nih.gov

Alongside UPLC-MS/MS, HPLC methods, often coupled with UV detection, provide a robust and accessible alternative for bioanalytical studies. A specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method has been developed for the estimation of lorcaserin in rat plasma. ijpsonline.comsemanticscholar.org

This type of method often utilizes solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column. ijpsonline.com Isocratic elution with a mobile phase consisting of a buffer and organic solvents is commonly used to achieve good resolution between the analyte and endogenous plasma components. ijpsonline.com

Key parameters for a validated HPLC method for lorcaserin are outlined in the following table. ijpsonline.comsemanticscholar.org

| Parameter | Details |

| Instrumentation | High-Performance Liquid Chromatograph with UV Detector |

| Column | Phenomenex Luna C18 (250×4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 3):acetonitrile:methanol (65:20:15, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm |

| Internal Standard (IS) | Metoprolol |

| Retention Times | Metoprolol (IS): 5.15 min; Lorcaserin: 7.19 min |

| Linearity Range | 500 to 3000 ng/mL |

This interactive table presents the chromatographic conditions for an HPLC-based bioanalytical method for lorcaserin.

This method was validated according to international regulatory guidelines, proving its suitability for pharmacokinetic applications in rats. semanticscholar.org

Effective sample preparation is crucial for removing interferences from complex biological matrices and ensuring the accuracy and robustness of the analytical method. nih.gov For the analysis of lorcaserin and its sulfamate metabolite, several techniques have been optimized.

Solid Phase Extraction (SPE): This is a highly effective technique for sample clean-up in bioanalysis. ijpsonline.com For lorcaserin, the optimization process involved testing different C18 SPE cartridges. Studies found that certain brands of cartridges could yield recoveries as high as 89%. ijpsonline.com The optimized SPE procedure includes sample pre-treatment (dilution), cartridge conditioning, equilibration, sample loading, washing, and elution with an organic solvent like methanol. ijpsonline.com SPE is advantageous as it minimizes matrix interference and reduces sample handling steps compared to other methods. ijpsonline.com

Protein Precipitation (PPT): This is a simpler and faster technique often used for UPLC-MS/MS analysis. researchgate.netovid.com It involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the clean supernatant containing the analyte. researchgate.net

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. ovid.com For lorcaserin, solvents such as ethyl acetate and methyl tert-butyl ether (MTBE) have been evaluated, with MTBE providing the best recovery of around 70-75% in some studies. ijpsonline.com A more advanced approach, salting-out assisted liquid-liquid extraction (SALLE), has also been investigated for lorcaserin analysis. This method uses a water-miscible solvent like acetonitrile and a high concentration of salt (e.g., magnesium chloride) to induce phase separation, providing clean extracts with minimal matrix effects. ovid.com

Impurity Profiling and Identification Techniques for Research Compounds

Impurity profiling is a critical aspect of pharmaceutical research and development, ensuring the purity and quality of a research compound like lorcaserin sulfamate. rroij.com It involves the identification, and characterization of unwanted chemicals that may be present. iajps.com Modern hyphenated analytical techniques are indispensable for this purpose. nih.gov

The most powerful and widely used techniques for impurity profiling include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of impurity analysis. ijprajournal.com It combines the high-resolution separation power of HPLC or UPLC with the sensitive and specific detection capabilities of mass spectrometry. LC-MS can provide the molecular weights of impurities, and further fragmentation in tandem MS (LC-MS/MS) experiments helps in elucidating their structures. iajps.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities. nih.gov It separates compounds based on their boiling points and provides mass spectra that can be compared against libraries for identification. ijprajournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structure elucidation of unknown impurities, LC can be coupled with NMR spectroscopy. This allows for the separation of an impurity from the main compound and subsequent collection for detailed structural analysis by NMR. nih.gov

These techniques are essential for creating a comprehensive impurity profile of a research compound, identifying process-related impurities and potential degradants. rroij.com

Role of Reference Standards in Research and Quality Control

Reference standards are highly purified compounds that are critical for the quality and reliability of all analytical measurements in pharmaceutical research. simsonpharma.commriglobal.org They serve as the benchmark against which unknown samples are compared. simsonpharma.com

In the context of this compound research, reference standards play several vital roles:

Method Validation: A well-characterized reference standard of this compound is essential for validating bioanalytical methods like UPLC-MS/MS and HPLC. nih.gov It is used to prepare calibration standards and quality control (QC) samples, which are necessary to demonstrate the method's accuracy, precision, linearity, and reliability. nih.gov

Quantitative Analysis: In quantitative assays, the reference standard is used to create a calibration curve. The concentration of the analyte in unknown samples (e.g., plasma from an animal study) is determined by comparing its analytical response to this curve. lgcstandards.com The certified purity of the reference standard is crucial for ensuring the accuracy of these quantitative results. simsonpharma.com

Impurity Identification: Reference standards of known impurities are used for peak identification in chromatographic methods. They help to confirm the identity of impurities found in a research compound by comparing retention times and/or mass spectra. lgcstandards.com

Both primary reference standards (obtained from pharmacopoeias or thoroughly characterized in-house) and secondary standards (qualified against a primary standard) are used. lgcstandards.com Proper management, characterization, and storage of these standards are fundamental to maintaining data integrity and ensuring the success of research and quality control programs. mriglobal.org

Preclinical Research Models and Behavioral Pharmacology of Lorcaserin

Studies on Feeding Behavior and Appetite Modulation in Animal Models

Preclinical investigations into lorcaserin (B1675133) have extensively used animal models to elucidate its mechanism of action on feeding behaviors. These studies range from measuring direct food consumption to analyzing more complex aspects of appetite and binge eating.

Lorcaserin has consistently demonstrated an ability to reduce food intake and body weight in rodent models. In a 28-day study involving male Sprague-Dawley rats with diet-induced obesity (DIO), lorcaserin administered subcutaneously twice daily resulted in a dose-related reduction in body weight gain compared to vehicle-treated controls. The effect on food intake was most pronounced during the first week of treatment.

Similarly, in wild-type mice, intraperitoneal injections of lorcaserin significantly reduced chow intake at 1, 3, and 6 hours post-administration compared to vehicle treatment. nih.gov Research has indicated that this effect is mediated through the activation of pro-opiomelanocortin (POMC) neurons in the nucleus of the solitary tract (NTS), as the ablation of these neurons prevents the reduction in food intake typically induced by lorcaserin. biorxiv.orgwhiterose.ac.uk

Table 1: Effect of Lorcaserin on Body Weight Gain in Diet-Induced Obese Rats

| Treatment Group | Mean Percentage Body Weight Gain (28 Days) |

|---|---|

| Vehicle Control | 10.6% |

| Lorcaserin (1 mg/kg) | 7.6% |

| Lorcaserin (2 mg/kg) | 5.4% |

Data derived from a 28-day study in male Sprague-Dawley rats.

Beyond simply measuring the quantity of food consumed, preclinical studies have explored how lorcaserin affects the appetitive, or motivational, aspects of feeding. One key area of investigation is the behavioral satiety sequence (BSS), which is the natural progression of behaviors (feeding, followed by activity/grooming, and then rest) that occurs as an animal eats to satiation. Studies in rats have shown that lorcaserin can reduce food intake without significantly disrupting this natural sequence. transpharmation.com This suggests that lorcaserin enhances satiety rather than producing an aversive effect that would abnormally truncate feeding behavior. transpharmation.comnih.gov

Further studies using a progressive ratio (PR) schedule of reinforcement, where the effort required to obtain a food reward progressively increases, have provided additional insights. In rats trained to work for food pellets, lorcaserin produced a dose-related decrease in the "breakpoint," which is the point at which the animal ceases to work for the reward. nih.gov This finding indicates that lorcaserin reduces the motivation to expend effort for a food reward, an important component of its appetite-suppressing effects. nih.gov

Table 2: Effect of Lorcaserin on Food-Motivated Behavior in Rats

| Behavioral Test | Lorcaserin Effect | Interpretation |

|---|---|---|

| Behavioral Satiety Sequence (BSS) | Reduced food intake with minimal disruption to the natural sequence of satiety behaviors. transpharmation.comnih.gov | Enhances normal satiety processes. transpharmation.com |

| Progressive Ratio (PR) Schedule | Dose-related decrease in breakpoint for food reinforcement. nih.gov | Reduces the motivation to work for food rewards. nih.gov |

The potential therapeutic application of lorcaserin for binge-eating disorder has been explored in specific preclinical models. In a model using adult male Sprague-Dawley rats with intermittent access to high-fat food (HFF), which induces binge-like consumption, lorcaserin was found to decrease the amount of HFF consumed during a binge episode. researchgate.net However, in the same study, it did not prevent the occurrence of a binge episode itself or the weight gain associated with access to the HFF. researchgate.net

Interestingly, when lorcaserin was combined with pimavanserin (a 5-HT2A receptor antagonist/inverse agonist), the combination not only reduced binge intake but also prevented the occurrence of binge episodes and the associated weight gain. researchgate.net These findings suggest a complex interplay of serotonin (B10506) receptor subtypes in the modulation of binge-eating behavior and point to the potential of combination therapies.

Exploration of Neurological and Behavioral Effects Beyond Primary Indication

The pharmacological actions of lorcaserin extend beyond the regulation of food intake. Preclinical research has uncovered its potential to modulate behaviors related to substance use and pain perception, highlighting the broad role of the 5-HT2C receptor in the central nervous system. transpharmation.com

A significant body of preclinical evidence suggests that lorcaserin can alter behaviors associated with drug use and addiction. transpharmation.com In rodent and non-human primate models, lorcaserin has been shown to decrease the self-administration of various substances of abuse.

Cocaine: In rhesus monkeys, lorcaserin produced a dose-dependent decrease in cocaine self-administration that was sustained over a 14-day treatment period. nih.gov It also inhibited the reinstatement of extinguished cocaine-seeking behavior, a model for relapse. nih.gov

Nicotine: Lorcaserin has been found to reduce nicotine self-administration in rats. nih.gov

Opioids: Preclinical studies have shown that lorcaserin can decrease opioid self-administration. nih.gov However, in choice procedures where animals could choose between an opioid and a non-drug reinforcer (like food), lorcaserin did not decrease the choice for the opioid, suggesting it may not reduce the relative reinforcing value of opioids. nih.gov

Alcohol and Methamphetamine: Lorcaserin was found to decrease alcohol consumption in rats. nih.gov Its effect on methamphetamine self-administration in monkeys was less robust, occurring only at high doses that also suppressed food-maintained behavior, with tolerance developing rapidly. nih.gov

Table 3: Summary of Lorcaserin's Effects in Preclinical Models of Substance Use

| Substance | Animal Model | Key Finding |

|---|---|---|

| Cocaine | Rhesus Monkeys | Dose-dependent decrease in self-administration and reinstatement. nih.govnih.gov |

| Nicotine | Rats | Reduced self-administration. nih.gov |

| Opioids | Rodents/Primates | Decreased self-administration in single-option tests but did not reduce opioid choice. nih.gov |

| Alcohol | Rats | Decreased consumption. nih.gov |

| Methamphetamine | Rhesus Monkeys | Decreased self-administration only at high, behaviorally suppressive doses; rapid tolerance. nih.gov |

Preclinical studies have also investigated the role of lorcaserin in pain modulation, with intriguing results depending on the route of administration. transpharmation.com In a mouse model of acute thermal nociception (the tail-flick test), subcutaneous administration of lorcaserin alone did not produce any significant antinociceptive (pain-relieving) effect. However, when administered as an adjunct to opioids such as oxycodone, morphine, or fentanyl, subcutaneous lorcaserin significantly increased the potency of these opioid analgesics. This opioid-sparing effect was preventable by a 5-HT2C receptor antagonist, confirming the receptor's involvement.

In contrast, when lorcaserin was administered directly into the spinal canal (intrathecal administration), it produced a dose-dependent antinociceptive effect on its own. This effect was not blocked by the opioid antagonist naloxone, indicating it is independent of the opioid system. These findings suggest that lorcaserin can modulate pain signaling at the spinal level and may serve as a non-opioid adjunct to enhance opioid-induced analgesia.

Studies on Seizure-Like Activity

Preclinical research has explored the anticonvulsant properties of lorcaserin in various animal models of epilepsy. These studies have yielded mixed results, suggesting a potential efficacy in specific seizure types while showing limited activity in others.

In a zebrafish model of Dravet syndrome, a severe form of childhood epilepsy, lorcaserin demonstrated the ability to reduce seizure activity. dravetfoundation.org Furthermore, it has shown activity in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, which is a well-established model for absence seizures. researchgate.nethuji.ac.ilnih.gov

However, in more traditional acute seizure tests, lorcaserin has been found to be inactive. researchgate.nethuji.ac.ilnih.gov This includes the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in both mice and rats, as well as the 6-Hz stimulation model in mice. researchgate.nethuji.ac.ilnih.gov These findings suggest that lorcaserin's anticonvulsant effects may be specific to certain underlying seizure mechanisms.

A study evaluating lorcaserin in juvenile Fmr1 knockout mice, a model for Fragile X syndrome, which can present with audiogenic seizures (AGSs), found that lorcaserin did not significantly prevent these seizures. nih.govnih.gov At a dose of 3 mg/kg, there was a non-statistically significant attenuation of AGS prevalence and lethality. nih.govnih.gov

Table 1: Summary of Lorcaserin's Activity in Preclinical Seizure Models

| Seizure Model | Species | Outcome |

|---|---|---|

| Dravet Syndrome Model | Zebrafish | Reduced seizure activity dravetfoundation.org |

| Genetic Absence Epilepsy (GAERS) | Rat | Active researchgate.nethuji.ac.ilnih.gov |

| Maximal Electroshock (MES) | Mouse, Rat | Inactive researchgate.nethuji.ac.ilnih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse, Rat | Inactive researchgate.nethuji.ac.ilnih.gov |

| 6-Hz Stimulation | Mouse | Inactive researchgate.nethuji.ac.ilnih.gov |

| Audiogenic Seizures (Fmr1 Knockout) | Mouse | Not significantly effective nih.govnih.gov |

Interactions with Opioid Pharmacology

Preclinical studies have demonstrated that lorcaserin can potentiate the antinociceptive effects of opioids. When administered adjunctively, lorcaserin has been shown to increase the potency of opioids such as oxycodone, morphine, and fentanyl in models of acute thermal nociception. nih.gov This adjunctive effect is dose-dependent and is mediated through the activation of 5-HT2C receptors, as it can be prevented by a 5-HT2C receptor antagonist. nih.gov

Interestingly, the route of administration of lorcaserin appears to influence its intrinsic antinociceptive activity. While subcutaneous administration of lorcaserin alone does not produce antinociceptive effects, intrathecal administration has been shown to induce antinociception. nih.gov This suggests a spinal mechanism of action for its direct antinociceptive effects. The potentiation of opioid-induced antinociception by subcutaneously administered lorcaserin does not appear to be due to alterations in the metabolism or distribution of the opioid to the brain or spinal cord. nih.gov

Lorcaserin has been investigated for its potential to attenuate the development of tolerance to the antinociceptive effects of opioids. Studies have shown that lorcaserin can significantly block the development of acute opioid tolerance in whole-animal models and at the cellular level in dorsal root ganglion cell cultures. vcu.eduvcu.edu

In models of chronic opioid tolerance, specifically a multiple-injection model, lorcaserin has been found to partially attenuate the development of antinociceptive tolerance. vcu.edu The mechanisms underlying this effect appear to be distinct for acute and chronic tolerance. vcu.eduvcu.edu Research suggests that the effect of lorcaserin on chronic opioid tolerance is not mediated by changes in the functional activity of the mu-opioid receptor (MOR). vcu.edu While chronic opioid administration is associated with desensitization of the MOR, lorcaserin was found to alter the basal binding of [35S]GTPγS but not agonist-stimulated binding in mice that had received chronic opioid treatment. vcu.edu This indicates that lorcaserin's modulation of opioid tolerance likely involves mechanisms downstream or independent of MOR functional activity. vcu.edu

Preclinical studies in rodent models have shown that lorcaserin can attenuate behaviors related to opioid abuse. Specifically, lorcaserin has been found to inhibit the self-administration of oxycodone in rats. nih.govnih.gov This effect is mediated by the 5-HT2C receptor, as it can be blocked by a selective 5-HT2C receptor antagonist. nih.govnih.gov

In addition to reducing drug intake, lorcaserin has also been shown to decrease cue-reactivity associated with oxycodone. nih.govnih.gov In both abstinence and extinction-reinstatement models, lorcaserin reduced responding for discrete cues that had been previously paired with oxycodone delivery. nih.govnih.gov This suggests that lorcaserin may have therapeutic potential in reducing the risk of relapse triggered by environmental cues. The doses of lorcaserin that were effective in reducing oxycodone self-administration and cue-reactivity did not produce significant alterations in spontaneous behavior or operant responding on an inactive lever, indicating a specific effect on drug-seeking and drug-taking behavior. nih.govnih.gov

Table 2: Effects of Lorcaserin on Opioid-Related Behaviors in Preclinical Models

| Behavior | Opioid | Animal Model | Key Finding |

|---|---|---|---|

| Antinociception | Oxycodone, Morphine, Fentanyl | Mouse | Potentiates opioid-induced antinociception nih.gov |

| Acute Tolerance | Opioids | Mouse, Cell Culture | Blocks the development of acute tolerance vcu.eduvcu.edu |

| Chronic Tolerance | Opioids | Mouse | Partially attenuates the development of chronic tolerance vcu.edu |

| Self-Administration | Oxycodone | Rat | Inhibits oxycodone intake nih.govnih.gov |

| Cue-Induced Relapse | Oxycodone | Rat | Decreases responding for drug-associated cues nih.govnih.gov |

Central Nervous System (CNS) Receptor Localization and Expression Studies

Lorcaserin is a selective agonist for the serotonin 2C (5-HT2C) receptor. frontiersin.orgwikipedia.org These receptors are located almost exclusively in the brain. wikipedia.org High densities of 5-HT2C receptors are found in several brain regions that are critical for the regulation of mood, cognition, and appetite. wikipedia.org

Key areas of 5-HT2C receptor expression include:

Hypothalamus: Activation of 5-HT2C receptors in the pro-opiomelanocortin (POMC) neurons of the hypothalamus is believed to be the primary mechanism for lorcaserin's effects on satiety and appetite suppression. wikipedia.org

Choroid plexus wikipedia.org

Cortex wikipedia.org

Hippocampus wikipedia.org

Cerebellum wikipedia.org

Amygdala wikipedia.org

Thalamus wikipedia.org

The selective expression of 5-HT2C receptors in the CNS is a key feature of lorcaserin's pharmacological profile.

Preclinical Comparative Pharmacological Studies with Other Serotonergic Agents

Preclinical studies have compared the pharmacological profile of lorcaserin with other serotonergic agents, particularly in the context of its anticonvulsant effects. A notable comparison has been made with fenfluramine, another serotonergic drug with known anti-epileptic properties. researchgate.nethuji.ac.ilnih.gov

In animal models, lorcaserin exhibits a narrower range of antiseizure activity compared to fenfluramine. researchgate.nethuji.ac.ilnih.gov As previously mentioned, lorcaserin is inactive in classical acute seizure tests such as the maximal electroshock and subcutaneous pentylenetetrazole tests, whereas fenfluramine has shown activity in these models. researchgate.nethuji.ac.ilnih.gov However, both lorcaserin and fenfluramine have demonstrated efficacy in models of Dravet syndrome, suggesting that 5-HT2C receptor stimulation is a shared mechanism contributing to their antiseizure effects in this specific epilepsy syndrome. dravetfoundation.orgresearchgate.nethuji.ac.ilnih.gov

Lorcaserin was developed to be a selective 5-HT2C receptor agonist, with the aim of minimizing the cardiovascular side effects associated with non-selective serotonergic agents like fenfluramine, which also has activity at 5-HT2B receptors. researchgate.nethuji.ac.ilnih.gov In vitro studies have confirmed lorcaserin's selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. researchgate.net

Table 3: Preclinical Antiseizure Activity of Lorcaserin vs. Fenfluramine

| Seizure Model | Lorcaserin Activity | Fenfluramine Activity |

|---|---|---|

| Maximal Electroshock (MES) | Inactive researchgate.nethuji.ac.ilnih.gov | Active |

| Subcutaneous Pentylenetetrazole (scPTZ) | Inactive researchgate.nethuji.ac.ilnih.gov | Active |

| 6-Hz Stimulation | Inactive researchgate.nethuji.ac.ilnih.gov | Not specified |

| Dravet Syndrome Models | Active dravetfoundation.org | Active researchgate.nethuji.ac.ilnih.gov |

| GAERS (Absence Seizures) | Active researchgate.nethuji.ac.ilnih.gov | Not specified |

Observational Research on Other Preclinical Findings (e.g., tumor findings in rodents as a research observation)

Preclinical carcinogenicity studies of lorcaserin, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, have been conducted in rodents to assess its tumorigenic potential. fda.gov These long-term bioassays, typically lasting two years, have yielded notable findings regarding tumor development in both mice and rats. fda.gov

In a two-year study in CD-1 mice, there were no treatment-related increases in the incidence of any tumors at plasma exposures up to 8 and 4 times the daily human clinical dose for males and females, respectively. fda.gov

In male rats, a variety of tumors were observed. fda.govnih.gov These included fibroadenoma and Schwannoma in the subcutis, squamous cell carcinoma in the skin, adenocarcinoma and fibroadenoma in the mammary gland, and astrocytoma in the brain. fda.gov Additionally, liver adenoma and thyroid follicular cell adenoma were increased at higher exposures. fda.govnih.gov The relevance of these neoplastic findings in male rats to humans is considered unknown. fda.gov

Lorcaserin is classified as a non-genotoxic carcinogen, meaning it does not directly cause genetic mutations. nih.govoup.comnih.gov Research suggests that lorcaserin may promote the outgrowth of spontaneously occurring mutant clones, which contributes to mammary carcinogenesis. nih.govoup.comnih.gov Specifically, studies have shown a dose-responsive increase in the Pik3ca H1047R mutation in the mammary tissue of rats treated with lorcaserin. nih.govfda.gov

The following tables summarize the key tumor findings from the two-year rat carcinogenicity study.

| Tumor Type | Control | Low Dose (10 mg/kg/day) | Mid Dose (30 mg/kg/day) | High Dose (100 mg/kg/day) |

| Adenocarcinoma | 4.6% | 3.1% | 3.1% | 12.0% |

| Fibroadenoma | 15.4% | 36.9% | 46.2% | 57.3% |

| Adenoma | 1.5% | 3.1% | 7.7% | 5.3% |

| Carcinosarcoma | 0% | 0% | 0% | 1.3% |

Table 2: Other Neoplastic Findings in Male Rats fda.gov

| Tumor Type | Location |

| Fibroadenoma | Subcutis, Mammary Gland |

| Schwannoma | Subcutis |

| Squamous Cell Carcinoma | Skin |

| Adenocarcinoma | Mammary Gland |

| Astrocytoma | Brain |

| Adenoma | Liver, Thyroid Follicular Cell |

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Key Structural Determinants for Selective 5-HT2C Agonism

The selectivity of lorcaserin (B1675133) for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes is a critical aspect of its design, as off-target activation of these receptors can lead to undesirable side effects. shanghaitech.edu.cn Research has identified several key structural features of the lorcaserin molecule that are crucial for this selectivity.

The core structure of lorcaserin is (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine. ejournals.ca Medicinal chemistry studies have shown that specific substitutions on the benzazepine ring system are critical for conferring selectivity. For instance, a 2-alkoxy group on the benzene (B151609) ring has been found to enable high selectivity for the 5-HT2C receptor. researchgate.net

Docking studies have revealed that the chlorine atom of lorcaserin is in close proximity to a unique glycine (B1666218) residue (G218^5.42) in the 5-HT2C receptor, which is considered a major determinant of its selectivity. shanghaitech.edu.cnnih.gov This interaction is not as favorable in the 5-HT2A and 5-HT2B receptors, where this position is occupied by a different amino acid. nih.gov

Rational Design Strategies for Serotonergic Ligands

The development of lorcaserin exemplifies a successful application of rational drug design principles. acs.org The primary challenge in designing selective 5-HT2C agonists lies in the high structural similarity of the pharmacophores of the 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov

Structure-based drug design approaches, which utilize high-resolution crystal structures of the target receptor, have been instrumental in creating selective GPCR drugs. nih.gov By understanding the molecular interactions between a ligand and its target, medicinal chemists can make targeted modifications to the ligand's structure to enhance its affinity and selectivity for the desired receptor while minimizing interactions with off-target receptors. shanghaitech.edu.cn

For example, starting from a less selective scaffold, medicinal chemistry efforts can introduce specific functional groups to exploit subtle differences in the binding pockets of the receptor subtypes. In the case of lorcaserin, the introduction of the chlorine atom and the specific stereochemistry of the methyl group were key modifications that led to its selective 5-HT2C agonist activity.

Computational molecular docking studies are also a valuable tool in the rational design of serotonergic ligands. nih.govmdpi.com These in silico methods allow researchers to predict the binding modes and affinities of novel compounds, helping to prioritize which molecules to synthesize and test in the laboratory. mdpi.com

Insights from Lorcaserin Studies into GPCR Polypharmacology and Off-Target Interactions

The study of lorcaserin has provided valuable insights into the broader field of G protein-coupled receptor (GPCR) polypharmacology, which is the ability of a single drug to interact with multiple targets. shanghaitech.edu.cnnih.gov While lorcaserin was designed for selectivity, understanding its off-target interactions is crucial for a complete pharmacological profile. acs.org

Lorcaserin exhibits significantly higher functional selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. tandfonline.comresearchgate.net However, it still possesses some agonist activity at these other subtypes, albeit with lower potency. researchgate.netnih.gov This highlights the challenge of achieving absolute selectivity among closely related GPCRs. shanghaitech.edu.cn

The study of how lorcaserin and other ligands interact with multiple serotonin (B10506) receptor subtypes helps to illuminate the structural basis for promiscuous ligand binding. nih.gov By comparing the crystal structures of different 5-HT receptors in complex with various ligands, researchers can identify the molecular determinants that govern both selectivity and polypharmacology. nih.gov

Theoretical and Mechanistic Considerations

Intricacies of the Serotonergic System and Receptor Subtype Functionality

The serotonergic system, with its at least 14 receptor subtypes, is a complex network that modulates a vast array of physiological processes. tandfonline.com Among these, the 5-HT2 receptor subfamily, which includes 5-HT2A, 5-HT2B, and 5-HT2C receptors, is of particular interest. tandfonline.com These G-protein-coupled receptors are involved in functions ranging from mood and cognition to appetite control. frontiersin.orgtesisenred.net

The 5-HT2C receptors are located almost exclusively in the central nervous system (CNS), with high concentrations in regions like the hypothalamus, choroid plexus, and limbic system structures, which are critical for regulating behavior and appetite. tandfonline.comwikipedia.org Lorcaserin (B1675133) was specifically designed to be a selective agonist for the 5-HT2C receptor. nih.goveuropa.eu It demonstrates significantly higher functional selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. tandfonline.comeuropa.eu This selectivity is a key feature, as agonism at the 5-HT2B receptor has been linked to adverse cardiovascular effects, and activity at the 5-HT2A receptor is associated with mood and perceptual changes. nih.goveuropa.eu

The activation of 5-HT2C receptors triggers intracellular signaling pathways, primarily through the phospholipase C (PLC) pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.com This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), modulating neuronal excitability and neurotransmitter release. patsnap.com

Comprehensive Understanding of Neuronal Circuitry Modulation by 5-HT2C Agonists

The mechanism of action of 5-HT2C agonists like lorcaserin is centered on the modulation of specific neuronal circuits in the brain, particularly those involved in appetite and satiety. nih.govdrugbank.com The primary site of action is believed to be the hypothalamus, a key region for regulating food intake. drugbank.comwvu.edunih.gov

Within the arcuate nucleus of the hypothalamus, there are two main groups of neurons that control feeding behavior: a stimulatory group and an inhibitory group. nih.gov Lorcaserin selectively activates 5-HT2C receptors located on the pro-opiomelanocortin (POMC) neurons, which are part of the inhibitory pathway. nih.govdrugbank.comnih.gov This activation leads to the release of alpha-melanocyte-stimulating hormone (α-MSH). nih.govnih.gov α-MSH then acts on melanocortin-4 receptors (MC4R) in the paraventricular nucleus of the hypothalamus, which results in a feeling of satiety and a decrease in appetite. nih.govnih.gov

Research has shown that 5-HT2C agonists can also influence the release of other crucial neurotransmitters, such as dopamine (B1211576) and norepinephrine, by modulating various neuronal circuits. patsnap.com For instance, 5-HT2C receptor stimulation can have an inhibitory effect on the mesoaccumbens dopamine pathway. plos.org This is thought to occur through the activation of inhibitory GABAergic neurons that synapse onto dopamine neurons in the ventral tegmental area (VTA). plos.org However, studies have also found that 5-HT2C receptors are present on dopamine neurons in the VTA, suggesting a direct influence is also possible. plos.org

Furthermore, studies have indicated that the anorectic effects of 5-HT2C agonists can be enhanced by the co-application of a 5-HT1B receptor agonist. jneurosci.org This combination has been shown to increase the proportion of activated POMC neurons in the arcuate nucleus, highlighting the intricate interplay between different serotonin (B10506) receptor subtypes in the regulation of appetite. jneurosci.org

Application of Molecular Modeling and Computational Approaches in Ligand Discovery and Mechanism Elucidation

Molecular modeling and computational methods have become indispensable tools in the discovery and development of new drugs, including selective ligands for serotonin receptors. acs.org These approaches allow researchers to gain a deeper understanding of ligand-receptor interactions at an atomic level and to predict the properties of potential drug candidates. tesisenred.netacs.org

For G-protein-coupled receptors (GPCRs) like the 5-HT2C receptor, which are notoriously difficult to crystallize, homology modeling has been a valuable technique. researchgate.net This involves building a three-dimensional model of the target receptor based on the known crystal structure of a related protein. researchgate.net These models can then be used for molecular docking studies to predict how different ligands bind to the receptor's active site. researchgate.net

Computational studies have been instrumental in identifying key amino acid residues within the 5-HT2C receptor that are crucial for agonist binding and activity. researchgate.net For example, the interaction with the highly conserved residue Asp 134 is considered critical for agonist function. researchgate.net Such insights are vital for the rational design of new molecules with improved selectivity and efficacy.

Furthermore, computational tools like CompoMug have been developed to predict stabilizing mutations in GPCRs, which can aid in obtaining crystal structures. elifesciences.org This approach, which combines knowledge-based, sequence-based, and structure-based methods with machine learning, has been successfully applied to the 5-HT2C receptor, leading to the identification of mutations that increase its thermostability. elifesciences.org This, in turn, facilitated the determination of its crystal structure in complex with both agonists and antagonists, providing a more precise blueprint for drug design. elifesciences.org

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. acs.org These models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the affinity of new molecules for specific serotonin receptors. acs.org Web-based applications like SerotoninAI leverage these models to screen large libraries of compounds and predict their potential as serotonergic drugs. acs.org

Q & A

Q. How can researchers leverage computational tools to predict lorcaserin’s efficacy in novel neuropsychiatric indications (e.g., binge-eating disorder)?

- Methodological Guidance : Develop QSAR models using 5-HT2C receptor crystal structures. Validate with machine learning (e.g., random forests) trained on clinical endpoints from weight-loss trials .

- Data Reporting : Publish negative results (e.g., failed animal models) to refine hypothesis generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。